molecular formula C10H8BrFO B577640 (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone CAS No. 1222368-75-3

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Cat. No.: B577640
CAS No.: 1222368-75-3
M. Wt: 243.075
InChI Key: FTLUBYFIQSKOKG-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is an organic compound with the molecular formula C₁₀H₈BrFO. It is a member of the benzene compounds and is characterized by the presence of a bromine atom at the 5-position, a fluorine atom at the 2-position, and a cyclopropyl group attached to the methanone functional group. This compound is primarily used for research purposes in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone typically involves a multi-step process. One common method includes the reaction of methyltriphenylphosphonium bromide with potassium 2-methylbutan-2-olate in toluene at 0°C for 30 minutes. This is followed by the addition of this compound in toluene at room temperature for 2 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities that specialize in organic synthesis. The production involves strict control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the carbonyl group.

    Oxidation: Potassium permanganate in acidic or basic medium can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different halogen or functional group substitutions.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of small molecules with biological macromolecules.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-fluorophenyl)(methyl)methanone
  • (5-Bromo-2-fluorophenyl)(ethyl)methanone
  • (5-Bromo-2-fluorophenyl)(propyl)methanone

Uniqueness

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs with different alkyl groups. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

(5-bromo-2-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLUBYFIQSKOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695599
Record name (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222368-75-3
Record name (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an analogous manner to that described for the preparation of Building block C [a)], the reaction of 5-bromo-2-fluoro-N-methoxy-N-methyl-benzamide with cyclopropylmagnesium bromide in tetrahydrofuran yielded the title compound as a light yellow liquid; (HPLC 2.783 min 100%). Mass (calculated) C10H8BrFO [243.074]; (found) [M+H]+=243, [M+2-H]+=245.
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cyclopropylmagnesium bromide
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